molecular formula C12H16O5 B580480 Tatarinoid A CAS No. 1229005-35-9

Tatarinoid A

Cat. No. B580480
M. Wt: 240.255
InChI Key: YZDSYNUVCHNUIT-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of Tatarinoid A has been achieved in three steps from 1-bromo-2,4,5-trimethoxybenzene . The required organolithium would be accessed through a metal halogen exchange between the aryl bromide and n-butyllithium .


Chemical Reactions Analysis

While specific chemical reactions involving Tatarinoid A are not detailed in the search results, it’s known that the chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

  • CAMP Regulation Activity : Tatarinoid A, along with other compounds isolated from Acorus tatarinowii, was evaluated for its cAMP regulatory activity, showing potential in cellular signaling processes (Tong et al., 2010).

  • Synthesis and Chemical Research : The synthesis of Tatarinoid A has been described, contributing to the field of organic chemistry and providing a basis for further pharmacological studies (Slutskyy et al., 2013).

  • Potential in Treating Cognitive Deterioration : Certain lignans, including Tatarinoid A, from Acorus tatarinowii have shown potential in alleviating cognitive deterioration in Aβ transgenic flies, indicating possible applications in neurodegenerative diseases like Alzheimer's (Zhang et al., 2017).

  • Antifungal Activity : A study focused on isolating and identifying antifungal compounds from Acorus tatarinowii, which includes Tatarinoid A, explores their potential in treating fungal infections (Wang et al., 2020).

  • Neuroprotective and Memory Enhancing Properties : Tatarinoid A, as part of the phytochemical profile of Acorus tatarinowii, has been linked to neuroprotective and memory-enhancing properties, supporting its use in traditional Chinese medicine (Feng et al., 2016).

  • Oxidative Stress Protection : Another study on Acorus tatarinowii, related to Tatarinoid A, demonstrates protective effects against oxidative stress-induced cell injury, suggesting its potential in treating neurological disorders (Lam et al., 2017).

  • Polysaccharides with Antioxidant and Immunological Activities : Research on polysaccharides from Rhizoma Acori Tatarinowii, which includes compounds like Tatarinoid A, indicates their potential as antioxidative and immunopotentiating agents (Zhang et al., 2015).

  • Systems Pharmacological Approach for Alzheimer's Disease : Tatarinoid A, as part of the compounds in Acorus tatarinowii, was studied using a systems pharmacological approach to investigate its therapeutic effect on Alzheimer's disease (Song et al., 2018).

properties

IUPAC Name

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDSYNUVCHNUIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one

CAS RN

1229005-35-9
Record name (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
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Citations

For This Compound
12
Citations
Y Slutskyy, WT Jewell, CG Lucero - Tetrahedron letters, 2013 - Elsevier
… Although (−)-Tatarinoids B and C have shown weak efficacy and (−)-Tatarinoid A has not … As illustrated in Scheme 1, (−)-Tatarinoid A, and Tatarinoid C can be accessed from 1-bromo…
Number of citations: 10 www.sciencedirect.com
O Inozemteva, CG Lucero - Current organic synthesis, 2017 - ingentaconnect.com
… Tatarinoid A and determining whether a similar misassignment had been made in the original report. The construction of the S-configured Tatarinoid A … that (–)-Tatarinoid A must also be …
Number of citations: 1 www.ingentaconnect.com
O Inozemteva - scholars.csus.edu
… Our attention then turned to (-)-Tatarinoid A to determine … the synthesis of the Rconfigured Tatarinoid A, the S-configured product … for the rhizome isolated (-)-Tatarinoid A. As a result, we …
Number of citations: 2 scholars.csus.edu
XG Tong, GS Wu, CG Huang, Q Lu… - Journal of natural …, 2010 - ACS Publications
… (2R)-1-(2,4,5-trimethoxyphenyl)propan-2-ol-1-one and given the trivial name tatarinoid A. … Syntheses of (−)-Tatarinoid A, (±)-Tatarinoid B, and (−)-Tatarinoid C. Tetrahedron Letters 2013, …
Number of citations: 59 pubs.acs.org
F Zhang, P Qi, R Xue, Z Li, K Zhu… - Biomedical …, 2015 - Wiley Online Library
… By comparison with the authentic standard, peaks 11 and 15 were identified as tatarinoid B and tatarinoid A, respectively. Fragmentation of peak 11 led to a fragment ion at m/z 223.0967…
PC Bulman Page, SM Almutairi, Y Chan… - The Journal of …, 2018 - ACS Publications
… tatarinoid A in 63% yield with no significant change in ee (48% ee). Optical rotation measurements indicated that the major enantiomer of our nonracemic mixture of tatarinoid A was the …
Number of citations: 8 pubs.acs.org
S Almutairi - 2017 - ueaeprints.uea.ac.uk
Iminium salt organocatalysts can provide high selectivity and high efficiency in catalytic asymmetric epoxidation. Enantiomerically-enriched epoxides are useful intermediates that have …
Number of citations: 3 ueaeprints.uea.ac.uk
ZG Yin, XW Liu, HJ Wang, M Zhang, XL Liu… - New Journal of …, 2022 - pubs.rsc.org
A highly efficient synthesis of structurally diverse ortho-acylphenol–diindolylmethane hybrids 3 using carboxylic acid-activated chromones as versatile synthetic building blocks is …
Number of citations: 3 pubs.rsc.org
V Sharma, R Sharma, DNS Gautam, K Kuca… - Journal of clinical …, 2020 - mdpi.com
Vacha (Acorus calamus Linn. (Acoraceae)) is a traditional Indian medicinal herb, which is practiced to treat a wide range of health ailments, including neurological, gastrointestinal, …
Number of citations: 86 www.mdpi.com
A Alizadeh, R Rezaiyehraad - Journal of Sulfur Chemistry, 2022 - Taylor & Francis
A variety of substituted derivatives of thiophene and 2-aminothiophene bearing o-acylphenol moieties were obtained via the reaction between 3-formylchromone with phenacyl …
Number of citations: 3 www.tandfonline.com

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